molecular formula C9H19NO2 B1453078 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine CAS No. 1220030-07-8

3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

Cat. No. B1453078
CAS RN: 1220030-07-8
M. Wt: 173.25 g/mol
InChI Key: GXWQLMDRJDEBGG-UHFFFAOYSA-N
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Description

3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine is a chemical compound with the molecular formula C9H19NO2 . It has a molecular weight of 173.25 g/mol .


Synthesis Analysis

The synthesis of pyrrolidines, such as 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, involves various methods. One efficient method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of a chiral amine-derived iridacycle complex to provide chiral N-heterocycles directly from simple racemic diols and primary amines .


Molecular Structure Analysis

The molecular structure of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine comprises of 9 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

Pyrrolidines, including 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine, can be prepared from simple materials such as carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine . A synergistic combination of a nickel catalyst and benzaldehyde enables C (sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine include its molecular weight of 173.25 g/mol . Further details such as its density, melting point, and boiling point are not available in the retrieved data.

Scientific Research Applications

Nano-Carrier Systems

The compound has been utilized in the synthesis of star-shaped copolymers which can self-assemble into micelles in aqueous solutions . These micelles can act as nano-carriers, potentially useful for drug delivery systems where they can encapsulate therapeutic agents and release them at targeted sites within the body.

Nano-Reactor Applications

The self-assembly behavior of the star-shaped copolymers also allows them to function as nano-reactors . This application is significant in the field of nanotechnology for reactions at the nanoscale, which can lead to the production of novel materials with unique properties.

Smart Materials

Incorporation into smart materials is another application. The compound’s derivatives have shown promise in the development of materials that can respond to environmental stimuli, such as temperature changes, and alter their properties accordingly .

Biomedical Fields

The thermo-responsive nature of the polymers derived from this compound suggests their use in biomedical fields . They could be used in creating smart therapeutic systems that respond to the physiological conditions of the human body, such as temperature-sensitive drug release.

Biosensors

Materials developed from this compound have potential applications in biosensors . These biosensors can detect biological information and convert it into an electrical signal, which is essential for medical diagnostics and environmental monitoring.

Energy Storage Devices

The compound has been linked to the synthesis of materials for batteries and supercapacitors . These energy storage devices benefit from the compound’s ability to facilitate ion transport, which is crucial for improving the efficiency and capacity of such devices.

Mechanism of Action

The mechanism of action for the synthesis of pyrrolidines involves the formation of cyclic amines through N-heterocyclization of primary amines with diols . This process is catalyzed by a Cp*Ir complex .

Safety and Hazards

The safety data sheet for related compounds suggests that they may be combustible and may damage the unborn child . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

3-[2-(2-methoxyethoxy)ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-11-6-7-12-5-3-9-2-4-10-8-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWQLMDRJDEBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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